Lometrexol - 106400-81-1

Lometrexol

Catalog Number: EVT-273520
CAS Number: 106400-81-1
Molecular Formula: C21H25N5O6
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lometrexol is a potent antifolate antimetabolite, specifically the active (6R) diastereomer of 5,10-dideazatetrahydrofolic acid. [] It acts as a substrate analogue for folylpolyglutamate synthetase (FPGS), an enzyme crucial for the intracellular retention and enhancement of antifolates. [] Lometrexol garnered significant attention in scientific research due to its unique mechanism of action and its potential as an anticancer agent. [] Primarily, Lometrexol serves as a valuable tool in investigating:

  • De novo purine biosynthesis: Lometrexol selectively targets and inhibits glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in this pathway. [, ]
  • Folate metabolism: Its interaction with FPGS and other folate-dependent enzymes provides insights into folate metabolism and its role in cell proliferation. []
  • Anticancer drug resistance: The study of Lometrexol resistance mechanisms has been instrumental in understanding drug resistance in cancer cells, particularly concerning antifolates. [, ]
Future Directions
  • Developing more potent and selective GARFTase inhibitors: Building upon the structure-activity relationships of Lometrexol and its derivatives can lead to the development of more efficacious and less toxic GARFTase inhibitors with improved pharmacological properties. [, ]
  • Overcoming drug resistance mechanisms: Further research is needed to develop strategies to circumvent resistance mechanisms such as impaired polyglutamation, increased glutamyl hydrolase activity, and altered folate metabolism in resistant cell lines. [, , ]
  • Investigating Lometrexol's potential in combination therapies: Combining Lometrexol with other chemotherapeutic agents, particularly those targeting different pathways or mechanisms of resistance, could lead to synergistic antitumor effects. []

(6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic Acid (Lometrexol)

Compound Description: (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid, commonly known as Lometrexol, is a potent antitumor agent and a classical antifolate drug. It functions as a selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. [, , , , , , , , , , ] This inhibition disrupts DNA synthesis and consequently impedes the proliferation of tumor cells. [, ] Lometrexol exhibits activity against a wide spectrum of human tumors, including breast cancer, colon cancer, non-small cell lung cancer, head and neck cancer, and pancreatic cancer. [, ] While preclinical studies demonstrated a favorable safety profile in animals, clinical trials in humans revealed unanticipated toxicity. [, ] This discrepancy has been attributed to differences in folate intake between standard laboratory animal diets and human diets. [] Lometrexol is known to be actively transported into cells, primarily via the reduced folate carrier (RFC). [, ] Once inside the cell, it undergoes polyglutamation by folylpolyglutamate synthetase (FPGS), which enhances its intracellular retention and potentiates its inhibitory effects on target enzymes. [, , , ]

Folinic Acid

Compound Description: Folinic Acid, also known as Leucovorin, is a reduced form of folic acid. It serves as a rescue agent for cells exposed to high doses of methotrexate, a dihydrofolate reductase inhibitor. [] In the context of Lometrexol, folinic acid has been explored as a potential rescue agent in clinical trials. [] Administration of folinic acid after Lometrexol treatment was found to mitigate Lometrexol's toxicity, allowing for the administration of higher doses compared to previous studies that did not employ a rescue regimen. []

LY231514 (Pemetrexed)

Compound Description: LY231514, commonly known as Pemetrexed, is a novel antifolate antimetabolite that inhibits multiple enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). [] Like Lometrexol, Pemetrexed undergoes polyglutamation within cells, enhancing its intracellular retention and activity. [] It is effective against various solid tumors, including thoracic malignancies, colorectal cancer, and pancreatic cancer. [] Similar to Lometrexol, folic acid supplementation has been shown to increase the tolerable dose of Pemetrexed in clinical trials, highlighting the importance of folate status in its therapeutic index. []

Raltitrexed

Compound Description: Raltitrexed is a folate analog that acts as a potent and specific inhibitor of thymidylate synthase (TS), a key enzyme in pyrimidine biosynthesis. [, , , , ] It undergoes intracellular polyglutamation, leading to increased potency and prolonged retention within tumor cells. [, , ] Raltitrexed has demonstrated clinical activity against various cancers, including colorectal cancer. [, ]

5,10-Dideazatetrahydrofolic Acid

Compound Description: 5,10-Dideazatetrahydrofolic Acid is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the same target enzyme as Lometrexol. [, ] It is effectively polyglutamated by FPGS, enhancing its intracellular retention and inhibitory effects. [] Preclinical studies have demonstrated its antitumor activity against various murine and human tumor models. []

Relevance: 5,10-Dideazatetrahydrofolic acid is structurally very similar to Lometrexol and shares the same mechanism of action, inhibiting GARFT in the purine biosynthesis pathway. [, ] The key difference is that 5,10-Dideazatetrahydrofolic acid encompasses both the (6R)- and (6S)- diastereomers, whereas Lometrexol refers specifically to the more potent (6R)- diastereomer.

LY254155

Compound Description: LY254155 is a novel thiophene analog of 5,10-dideazatetrahydrofolic acid. [] This compound exhibits significantly greater inhibitory potency against human GARFT compared to Lometrexol. [] Unlike Lometrexol, LY254155 displays weaker binding affinity for the membrane folate-binding protein, suggesting a reduced dependence on folate receptor-mediated uptake. [] In vivo studies have demonstrated its efficacy against various murine and human tumor models, including a pancreatic carcinoma model that exhibited resistance to 5,10-dideazatetrahydrofolic acid. []

Relevance: LY254155 represents a novel class of monoglutamated antifolates designed to overcome the limitations of polyglutamation-dependent antifolates like Lometrexol. [] Although structurally similar to Lometrexol, its unique features suggest it may have clinical utility in tumors with low FPGS or high gamma-glutamyl hydrolase activity.

LY222306

Compound Description: LY222306 is a furan analog of 5,10-dideazatetrahydrofolic acid, structurally related to both Lometrexol and LY254155. [] It exhibits potent inhibitory activity against human GARFT, surpassing the potency of Lometrexol. [] Similar to LY254155, it displays weaker binding to the membrane folate-binding protein compared to Lometrexol. []

Relevance: LY222306 belongs to the same class of monoglutamated antifolates as LY254155, designed to overcome the limitations associated with polyglutamation-dependent drugs like Lometrexol. [] It shares structural similarities with Lometrexol but possesses unique pharmacological properties that may offer advantages in specific clinical settings.

ZD9331

Compound Description: ZD9331 is an antifolate drug that, unlike Lometrexol, does not undergo intracellular polyglutamation. [] Despite this, it displays high affinity for the α-folate receptor (α-FR) and exhibits potent antitumor activity in α-FR-overexpressing cell lines. [] Its mechanism of action involves the inhibition of thymidylate synthase (TS), ultimately leading to the disruption of DNA synthesis and tumor cell death. []

Relevance: Both ZD9331 and Lometrexol are antifolates, but they differ significantly in their dependence on polyglutamation and their target enzymes within the folate pathway. [] While Lometrexol requires polyglutamation for its activity, ZD9331 does not. [] Additionally, ZD9331 primarily inhibits TS, whereas Lometrexol primarily targets GARFT. [] Despite these differences, both compounds exhibit antitumor activity. []

Trimetrexate (TMTX)

Compound Description: Trimetrexate (TMTX) is a lipid-soluble antifolate drug that acts as a potent inhibitor of dihydrofolate reductase (DHFR). [] Unlike Lometrexol, it is not a substrate for folylpolyglutamate synthetase (FPGS) and therefore does not undergo polyglutamation. [] TMTX exhibits synergistic antitumor activity when combined with inhibitors of other folate-requiring enzymes, particularly in the presence of high folic acid concentrations. []

Relevance: Both Lometrexol and Trimetrexate are antifolates, but they differ significantly in their mechanisms of action and dependence on polyglutamation. [] Trimetrexate directly inhibits DHFR and does not undergo polyglutamation, whereas Lometrexol primarily targets GARFT and requires polyglutamation for optimal activity. [] Despite these differences, both drugs ultimately disrupt folate metabolism and exhibit antitumor effects. []

AG2034

Compound Description: AG2034 is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) that, like Lometrexol, undergoes intracellular polyglutamation. [] It exhibits synergistic antitumor activity when combined with trimetrexate (TMTX), particularly in the presence of elevated folic acid levels. []

Relevance: Both AG2034 and Lometrexol are polyglutamatable antifolates that target GARFT in the purine biosynthesis pathway. [] Their synergistic interaction with trimetrexate highlights the potential for combination therapies targeting multiple enzymes in the folate pathway to enhance antitumor activity. []

AG2032

Compound Description: AG2032 is another potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) that undergoes polyglutamation. [] Similar to AG2034, it exhibits synergistic antitumor activity when combined with trimetrexate (TMTX) in the presence of high folic acid concentrations. []

Relevance: AG2032 shares a similar mechanism of action and pharmacological profile with both Lometrexol and AG2034. [] All three compounds target GARFT, are substrates for FPGS, and exhibit synergy with trimetrexate. [] These similarities underscore the importance of polyglutamation and combination therapies in optimizing the efficacy of antifolates like Lometrexol.

LY309887

Compound Description: LY309887 is a second-generation GARFT inhibitor structurally related to Lometrexol. [, ] It exhibits greater potency against GARFT compared to Lometrexol and has demonstrated superior antitumor activity in preclinical models. [] Like Lometrexol, its cytotoxicity is attenuated by hypoxanthine salvage, but this effect can be reversed by dipyridamole in certain cell lines. []

Relevance: Both LY309887 and Lometrexol are antifolates that target GARFT, but LY309887 exhibits greater potency and a potentially improved therapeutic index. [] Understanding the factors that modulate hypoxanthine salvage and its impact on the activity of these antifolates is crucial for optimizing their clinical use.

AG2009

Compound Description: AG2009 is a specific inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway. [] Like Lometrexol, it undergoes polyglutamation and exhibits synergistic antitumor activity when combined with trimetrexate (TMTX) in the presence of elevated folic acid levels. []

Relevance: Although AG2009 and Lometrexol target different enzymes in the purine biosynthesis pathway (AICARFT vs. GARFT), they share key pharmacological properties, including polyglutamation and synergy with trimetrexate. [] This highlights the potential for developing combination therapies targeting distinct enzymes in the same pathway to enhance antitumor efficacy.

Tomudex

Compound Description: Tomudex, also known as ZD1694 or Raltitrexed, is a specific inhibitor of thymidylate synthase (TS) that undergoes intracellular polyglutamation. [] It has demonstrated clinical activity against a variety of cancers. [] Tomudex exhibits synergistic antitumor activity when combined with trimetrexate (TMTX) in the presence of high folic acid concentrations. []

Relevance: Although Tomudex and Lometrexol target different metabolic pathways (pyrimidine biosynthesis vs. purine biosynthesis), they share the characteristic of being polyglutamatable antifolates. [] This property contributes to their synergistic interaction with trimetrexate and highlights its importance in enhancing antifolate-based therapies. []

Relevance: The contrasting interaction profiles of Lometrexol and LL95509 with trimetrexate highlight the complexity of antifolate drug interactions. [] Despite both compounds targeting GARFT, their differential responses to trimetrexate suggest that other factors beyond target enzyme inhibition contribute to the observed synergy. []

Relevance: Both AG337 and Lometrexol are antifolates but target different enzymes in distinct metabolic pathways (TS in pyrimidine biosynthesis vs. GARFT in purine biosynthesis). [, ] Their contrasting interactions with trimetrexate underscore the specificity of drug synergy and the importance of considering multiple factors, including target enzyme, polyglutamation status, and cellular folate levels, when designing combination therapies. []

10-Methyl-DDATHF

Compound Description: 10-Methyl-DDATHF is a derivative of 5,10-dideazatetrahydrofolic acid, structurally related to Lometrexol. [] This analog exhibits a high affinity for folylpolyglutamate synthetase (FPGS) and undergoes efficient polyglutamation. []

Relevance: 10-Methyl-DDATHF exemplifies how subtle structural modifications to the 5,10-dideazatetrahydrofolic acid scaffold can impact its interaction with FPGS and potentially modulate its pharmacological properties. []

10-Formyl-5-deazatetrahydrofolate

Compound Description: 10-Formyl-5-deazatetrahydrofolate is a derivative of 5,10-dideazatetrahydrofolic acid, structurally related to Lometrexol. [] This analog exhibits a high affinity for folylpolyglutamate synthetase (FPGS) and undergoes efficient polyglutamation. []

Relevance: Similar to 10-Methyl-DDATHF, 10-Formyl-5-deazatetrahydrofolate highlights the impact of structural modifications on the substrate activity of 5,10-dideazatetrahydrofolic acid analogs towards FPGS. [] Understanding these structure-activity relationships is crucial for designing novel antifolates with optimized pharmacological properties.

Source and Classification

Lometrexol is a synthetic derivative of folic acid and belongs to the class of compounds known as antifolates. Its chemical formula is C21H25N5O6C_{21}H_{25}N_{5}O_{6}, with a molecular weight of approximately 443.45 g/mol. The compound has been assigned the DrugBank accession number DB12769 and the CAS number 106400-81-1 .

Synthesis Analysis

The synthesis of Lometrexol involves several steps that utilize asymmetric synthesis techniques. One notable method includes the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups.

Key Steps in Synthesis

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified through various chemical reactions.
  2. Reagents: Specific reagents are used to introduce functional groups necessary for the formation of the antifolate structure.
  3. Reaction Conditions: Temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.
  4. Purification: After synthesis, the product undergoes purification processes such as crystallization or chromatography to isolate Lometrexol from unreacted materials and byproducts.
Molecular Structure Analysis

Lometrexol's molecular structure is characterized by a complex arrangement of atoms that confer its biological activity.

Structural Features

  • Core Structure: The compound features a pyrimidine ring fused with a piperidine moiety, which is essential for its interaction with target enzymes.
  • Functional Groups: Multiple functional groups are present, including amine and carboxylic acid groups that enhance solubility and binding affinity.
  • Stereochemistry: The (6R) configuration is crucial for its efficacy as an inhibitor of glycinamide ribonucleotide formyltransferase.

Computational modeling studies have provided insights into the spatial arrangement of atoms within Lometrexol, aiding in understanding its binding interactions with target enzymes .

Chemical Reactions Analysis

Lometrexol participates in various chemical reactions primarily related to its mechanism of action as an enzyme inhibitor.

Key Reactions

  1. Enzyme Inhibition: Lometrexol inhibits glycinamide ribonucleotide formyltransferase by mimicking the substrate, thereby blocking the enzyme's active site and preventing purine synthesis.
  2. Metabolic Pathways: The compound's interactions can lead to alterations in metabolic pathways associated with folate metabolism and nucleic acid synthesis.

The pharmacokinetics of Lometrexol indicate that it undergoes limited metabolism, which is advantageous for maintaining therapeutic concentrations .

Mechanism of Action

Lometrexol exerts its therapeutic effects primarily through the inhibition of glycinamide ribonucleotide formyltransferase, an enzyme critical for de novo purine biosynthesis.

Detailed Mechanism

  • Inhibition Process: By binding to the active site of glycinamide ribonucleotide formyltransferase, Lometrexol prevents the conversion of glycinamide ribonucleotide to formylglycinamidine ribonucleotide.
  • Consequences: This inhibition leads to decreased levels of purines, which are essential for DNA and RNA synthesis, ultimately resulting in reduced cell proliferation—particularly in rapidly dividing cancer cells.

Clinical studies have shown that this mechanism can lead to significant antitumor effects while also highlighting potential toxicities associated with folate depletion .

Physical and Chemical Properties Analysis

Lometrexol possesses several notable physical and chemical properties that influence its pharmacological profile.

Key Properties

  • Solubility: Water solubility is approximately 0.0911 mg/mL, indicating limited aqueous solubility which may affect bioavailability.
  • LogP Value: The partition coefficient (logP) is around 0.75, suggesting moderate lipophilicity.
  • Polar Surface Area: The polar surface area is calculated at 183.21 Ų, which influences membrane permeability.
  • pKa Values: The strongest acidic pKa is approximately 3.03, while the strongest basic pKa is about 4.75 .

These properties are critical for understanding how Lometrexol behaves in biological systems and its potential formulation challenges.

Applications

The primary application of Lometrexol lies in oncology as a chemotherapeutic agent targeting solid tumors resistant to conventional therapies.

Scientific Applications

  1. Cancer Treatment: Lometrexol has shown promise in treating various cancers due to its unique mechanism of action against purine synthesis pathways.
  2. Research Tool: It serves as a valuable tool in pharmacological research for studying folate metabolism and enzyme inhibition mechanisms.
  3. Combination Therapies: Ongoing studies explore its use in combination with other agents (e.g., folinic acid) to mitigate toxicity while enhancing therapeutic efficacy .
Discovery and Development of Lometrexol as an Antifolate Agent

Structural Evolution from Classical Antifolates to Lometrexol

Lometrexol (5,10-dideaza-5,6,7,8-tetrahydrofolic acid) represents a strategic departure from classical antifolates like methotrexate (MTX) and raltitrexed. Traditional antifolates typically feature a pteridine or quinazoline core (6-6 fused ring system) and inhibit enzymes such as dihydrofolate reductase (DHFR) or thymidylate synthase (TS). In contrast, lometrexol incorporates a pyrrolopyrimidine scaffold (6-5 fused ring system), which eliminates the N5 and N10 nitrogen atoms critical for polyglutamation in earlier antifolates [1] [9]. This modification shifts the primary mechanism from pyrimidine biosynthesis inhibition to disruption of de novo purine synthesis [1].

The journey toward lometrexol began with structure-activity relationship (SAR) studies on folate analogues. Researchers systematically replaced key regions of the folate molecule:

  • Pteridine Ring Modification: Replacement with pyrrolo[2,3-d]pyrimidine enhanced target specificity toward purine biosynthesis enzymes [1].
  • Bridge Region Optimization: Introduction of a methylene bridge between the heterocycle and benzoyl moiety improved cellular uptake and polyglutamation efficiency [6].
  • Glutamate Tail Retention: The preserved L-glutamate moiety facilitates transport via the reduced folate carrier (RFC) and intracellular polyglutamation by folylpolyglutamate synthetase (FPGS), critical for drug retention [2] [6].

Table 1: Structural Evolution of Key Antifolates

CompoundCore StructureKey ModificationsPrimary Target
MethotrexatePteridine (6-6)NoneDHFR
RaltitrexedQuinazoline (6-6)5-methyl substitution; benzoylglutamateTS
LometrexolPyrrolopyrimidine (6-5)5,10-dideaza; tetrahydro reductionGARFT

This structural evolution addressed limitations of earlier antifolates, such as cross-resistance due to transport mutations and narrow therapeutic windows, by redirecting inhibition toward purine biosynthesis [1] [6].

Rational Design Targeting Glycinamide Ribonucleotide Formyltransferase (GARFT)

Lometrexol was explicitly engineered to inhibit glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in de novo purine biosynthesis. GARFT catalyzes the formyl transfer to glycinamide ribonucleotide (GAR), a rate-limiting step in purine production [1] [2]. Rational design strategies included:

  • Active Site Compatibility: The pyrrolopyrimidine core mimics the transition state of the folate cofactor during formyl transfer, enabling high-affinity binding (Ki in low nM range) [1] [6].
  • Thienoyl Side Chain Optimization: Unlike early benzoyl-containing analogues, lometrexol’s thienoyl ring enhances hydrophobic interactions with GARFT’s active site, increasing potency 10-fold over benzoyl analogues [6] [8].
  • Polyglutamation-Driven Potentiation: Intracellular conversion to polyglutamated forms (e.g., pentaglutamate) increases affinity for GARFT by >100-fold compared to the monoglutamate form, ensuring sustained enzyme inhibition [1] [2].

Table 2: GARFT Inhibition Profiles of Select Antifolates

CompoundGARFT IC₅₀ (nM)Polyglutamate PotentiationCellular Uptake Mechanism
Lometrexol1465-fold increaseRFC/FRα/PCFT
Pemetrexed9,300143-fold increaseRFC dominant
Methotrexate>10,000MinimalRFC

Biochemical studies confirmed lometrexol’s target specificity:

  • Purine depletion in tumor cells occurs within 4 hours of exposure, with dGTP pools reduced by >80% [7].
  • Hypoxanthine (a purine salvage pathway precursor) completely reverses cytotoxicity, confirming purine synthesis blockade as the primary mechanism [7] [10].

Role of Stereochemistry in Bioactivity: 6R vs. 6S Diastereomers

Lometrexol contains a chiral center at the C6 position, generating two diastereomers: 6R- and 6S-lometrexol. The stereochemistry profoundly influences target binding and cellular activity:

  • 6R Diastereomer Superiority: The 6R configuration exhibits 30- to 100-fold greater inhibition of GARFT compared to the 6S form (IC₅₀: 14 nM vs. >1,000 nM) [6] [10]. This results from optimal positioning of the glutamate tail within GARFT’s hydrophobic pocket, facilitating covalent interactions with catalytic residues like Asp144 and His108 [6] [8].
  • Transport Selectivity: The 6R isomer demonstrates superior uptake via folate receptors (FRα) and the proton-coupled folate transporter (PCFT), while both diastereomers show similar affinity for the reduced folate carrier (RFC) [8]. In FRα-overexpressing KB tumor cells, the 6R isomer is 25-fold more cytotoxic than the 6S form [6].
  • Metabolic Stability: Polyglutamation efficiency is stereospecific. The 6R diastereomer undergoes rapid FPGS-mediated conversion to polyglutamates, increasing intracellular retention by 10-fold over the 6S form [10].

Table 3: Stereochemical Influence on Lometrexol Activity

Parameter6R-Lometrexol6S-LometrexolReference
GARFT IC₅₀ (nM)14>1,000 [8]
Cytotoxicity in KB cells (IC₅₀, nM)1.231 [8]
FPGS Polyglutamation RateHighLow [10]
FRα-Mediated UptakeEfficientInefficient [6]

The stereospecificity of lometrexol underscores the importance of chiral control in antifolate design. Clinical formulations exclusively use the 6R diastereomer to maximize therapeutic efficacy against solid tumors reliant on de novo purine synthesis [6] [10].

Properties

CAS Number

106400-81-1

Product Name

Lometrexol

IUPAC Name

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid

Molecular Formula

C21H25N5O6

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1

InChI Key

ZUQBAQVRAURMCL-DOMZBBRYSA-N

SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Lometrexol; Lometrexolum;

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.